molecular formula C14H14N2O2S B13758753 ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- CAS No. 5786-51-6

ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)-

Cat. No.: B13758753
CAS No.: 5786-51-6
M. Wt: 274.34 g/mol
InChI Key: RPGPTHLUEOMMRN-UHFFFAOYSA-N
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Description

ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- is a substituted aniline derivative characterized by:

  • N-Ethyl group: Introduced via alkylation of the aniline nitrogen, enhancing lipophilicity .
  • Para-substituted thioether: A sulfur atom bridges the aniline ring and a p-nitrophenyl group, influencing electronic properties and reactivity.
  • p-Nitrophenyl moiety: A strong electron-withdrawing group that increases electrophilicity and may serve as a chromophore or redox-active site .

Properties

CAS No.

5786-51-6

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-ethyl-4-(4-nitrophenyl)sulfanylaniline

InChI

InChI=1S/C14H14N2O2S/c1-2-15-11-3-7-13(8-4-11)19-14-9-5-12(6-10-14)16(17)18/h3-10,15H,2H2,1H3

InChI Key

RPGPTHLUEOMMRN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- typically involves the reaction of N-ethyl aniline with p-nitrophenylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or column chromatography.

Types of Reactions:

    Oxidation: ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of aniline derivatives, including N-ethyl-p-((p-nitrophenyl)thio)-, as anticancer agents. These compounds have been synthesized and evaluated for their ability to inhibit key enzymes involved in cancer progression. For instance, derivatives with nitrophenyl substitutions have shown varied inhibitory activities against tyrosinase, an enzyme linked to melanoma development. The presence of electron-withdrawing groups like nitro enhances the binding affinity to the enzyme's active site, leading to improved anticancer properties .

Tyrosinase Inhibition
Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders and certain cancers. Research indicates that compounds similar to N-ethyl-p-((p-nitrophenyl)thio)- exhibit promising tyrosinase inhibition profiles. Studies report IC50 values indicating effective inhibition at micromolar concentrations, showcasing their potential as therapeutic agents in dermatology and oncology .

Material Science

Nonlinear Optical Properties
The compound has been investigated for its nonlinear optical (NLO) properties, which are essential for applications in photonics and optoelectronics. The unique structural features of aniline derivatives contribute to their ability to generate second-order nonlinear optical responses. This property is valuable for developing materials used in laser technology and optical devices .

Dyes and Pigments
Aniline derivatives are widely used in the synthesis of dyes due to their vibrant colors and stability. The incorporation of nitrophenyl groups enhances the chromophoric properties of these compounds, making them suitable for applications in textiles and coatings. The synthesis of azo dyes from aniline derivatives has been extensively studied, leading to the development of new colorants with improved performance characteristics .

Organic Synthesis

Click Chemistry Applications
Aniline derivatives are pivotal in click chemistry reactions, which facilitate the rapid synthesis of complex organic molecules. The compound can participate in various click reactions, including azide-alkyne cycloadditions, allowing for the creation of bioconjugates and polymeric materials with tailored functionalities . This versatility makes it a valuable building block in organic synthesis.

Case Studies

Study Focus Findings
Maghraby et al. (2024)Anticancer ActivityDemonstrated that nitrophenyl-substituted aniline derivatives exhibit significant inhibition of tyrosinase, suggesting potential as anticancer agents.
Recent Synthesis StudiesMaterial ScienceHighlighted the use of aniline derivatives in creating materials with nonlinear optical properties suitable for photonic applications.
Click Chemistry ReviewOrganic SynthesisDiscussed the role of aniline derivatives in click chemistry, emphasizing their utility in synthesizing complex organic structures.

Mechanism of Action

The mechanism of action of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of protein function. The compound can also act as a nucleophile in various biochemical reactions, forming covalent bonds with electrophilic centers in target molecules.

Comparison with Similar Compounds

N-Ethyl-p-chloroaniline

  • Structure : Features a chloro substituent at the para position instead of the thio-p-nitrophenyl group.
  • Synthesis : Prepared via alkylation of p-chloroaniline with ethyl bromide, a method adaptable to the target compound by substituting chloro with a thioether .
  • Properties: Electronic Effects: Chloro is moderately electron-withdrawing, while the nitro group in the target compound is stronger, reducing electron density on the aromatic ring. Reactivity: Chloro groups are prone to nucleophilic substitution, whereas thioethers may participate in oxidation reactions (e.g., forming sulfoxides) .

Thiophenyl-Nitro Derivatives

Examples from include N-(4-Nitro-phenyl)-N'-thiophen-2-ylmethylene-hydrazine (CAS 1181385-53-4):

  • Structure : Combines nitro-phenyl and thiophenyl groups via a hydrazine linker.
  • Key Differences: Linkage: Hydrazine vs. thioether in the target compound. Hydrazine groups enable conjugation but may reduce stability compared to thioethers. The target compound’s thioether could enhance binding avidity, similar to thio-glycoconjugates in lectin inhibition () .

p-Nitrophenyl Glycosides

  • Structure : p-Nitrophenyl acts as a leaving group in glycosides (e.g., ).
  • Function : The nitro group stabilizes transition states in enzymatic hydrolysis. In contrast, the target compound’s nitro group may enhance electrophilicity for nucleophilic attacks or π-π stacking in molecular recognition .
  • Synthesis : p-Nitrophenyl glycosides are synthesized via oxidation-β-elimination, whereas the target compound likely requires nucleophilic aromatic substitution or alkylation .

Physicochemical and Functional Comparisons

Table 1: Key Properties of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- and Analogs

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Reactivity Highlights
Target Compound ~287* N-Ethyl, thioether, nitro Low aqueous solubility Oxidation of thioether; nitro electrophilicity
N-Ethyl-p-chloroaniline ~155.6 N-Ethyl, chloro Moderate polarity Nucleophilic substitution
N-(4-Nitro-phenyl)-thiophenyl hydrazine 247.28 Nitro, thiophenyl, hydrazine Low (hydrophobic) Redox activity; ligand binding
p-Nitrophenyl glycoside ~300–400 Nitro, glycoside Polar (depends on sugar) Enzymatic hydrolysis

*Estimated based on structural analogs.

Biological Activity

Chemical Structure and Properties

The chemical structure of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- can be represented as follows:

C13H14N2O2S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

This compound features an aniline base with an ethyl group and a p-nitrophenyl thio group, which contributes to its biological properties.

1. Antimicrobial Activity

Research has indicated that compounds containing nitro groups, similar to ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)-, exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with electron-withdrawing groups at the para position on phenyl rings demonstrate enhanced antibacterial and antifungal activities against various pathogens such as E. coli, S. aureus, and Candida species .

Table 1: Antimicrobial Activity of Nitro Compounds

Compound NameActivity TypeTested PathogensReference
1-Acetyl-3-(4-nitrophenyl)thioureaAntibacterialE. coli, S. aureus
2-Thiouracil derivativesAntifungalCandida albicans
Pyrimidine derivativesAntimicrobialMicrococcus luteus, Salmonella typhi

2. Cytotoxicity and Anticancer Potential

The anticancer potential of compounds similar to ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- has also been explored. Studies focusing on DNA interaction revealed that nitro-substituted thiourea derivatives possess significant binding affinity to DNA, suggesting potential in cancer therapeutics . The binding constants indicate strong interactions, which could lead to cytotoxic effects on cancer cells.

Table 2: DNA Binding Affinities of Nitro Compounds

Compound NameBinding Constant (M^-1)Reference
TU1 (1-acetyl-3-(4-nitrophenyl)thiourea)1.16×1061.16\times 10^6
TU2 (1-acetyl-3-(2-methyl-4-nitrophenyl)thiourea)6.05×1066.05\times 10^6

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several thiourea derivatives, including those with nitro groups. These compounds were evaluated for their antibacterial and antifungal activities using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) tests. Results indicated that the presence of nitro groups significantly enhanced antimicrobial efficacy .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Another investigation focused on the cytotoxic effects of ANILINE derivatives on various cancer cell lines. The study utilized MTT assays to determine cell viability after treatment with different concentrations of the compound. The results showed a dose-dependent reduction in cell viability, indicating potential anticancer properties .

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